molecular formula C27H30N4O2 B15040359 N'-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-(4-benzylpiperazin-1-YL)acetohydrazide

N'-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-(4-benzylpiperazin-1-YL)acetohydrazide

Cat. No.: B15040359
M. Wt: 442.6 g/mol
InChI Key: UOCHCUIVHIOHSQ-TURZUDJPSA-N
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Description

N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-(4-benzylpiperazin-1-YL)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a benzyloxyphenyl group, a benzylpiperazine moiety, and an acetohydrazide linkage, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-(4-benzylpiperazin-1-YL)acetohydrazide typically involves the condensation of 4-(benzyloxy)benzaldehyde with 2-(4-benzylpiperazin-1-yl)acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-(4-benzylpiperazin-1-YL)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-(4-benzylpiperazin-1-YL)acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-(4-benzylpiperazin-1-YL)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-(4-benzylpiperazin-1-YL)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C27H30N4O2

Molecular Weight

442.6 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C27H30N4O2/c32-27(21-31-17-15-30(16-18-31)20-24-7-3-1-4-8-24)29-28-19-23-11-13-26(14-12-23)33-22-25-9-5-2-6-10-25/h1-14,19H,15-18,20-22H2,(H,29,32)/b28-19+

InChI Key

UOCHCUIVHIOHSQ-TURZUDJPSA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)N/N=C/C3=CC=C(C=C3)OCC4=CC=CC=C4

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)NN=CC3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

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